molecular formula C21H32ClNO6 B4000952 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid

1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid

Cat. No.: B4000952
M. Wt: 429.9 g/mol
InChI Key: QWLSOCHKJRVNDK-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and a chlorophenoxy moiety. The presence of oxalic acid further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid typically involves multiple steps. One common method includes the reaction of tert-butyl-4-chlorophenol with ethylene oxide to form 2-(2-tert-butyl-4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylpiperidine under basic conditions to yield the desired compound. The final product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes by blocking their active sites or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]piperidine
  • 1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]piperidine
  • 1-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethyl]piperidine

Uniqueness

1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid stands out due to the presence of both the tert-butyl and chlorophenoxy groups, which confer unique chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30ClNO2.C2H2O4/c1-19(2,3)17-15-16(20)7-8-18(17)23-14-13-22-12-11-21-9-5-4-6-10-21;3-1(4)2(5)6/h7-8,15H,4-6,9-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLSOCHKJRVNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCOCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 2
1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid
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1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid
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1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid
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1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 6
1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]piperidine;oxalic acid

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